1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)-4-cyclopropylsulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2S2/c1-21-13-15-9-11(14)12(16-13)17-5-2-6-18(8-7-17)22(19,20)10-3-4-10/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPSCGLTSNVYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-2-(Methylsulfanyl)Pyrimidin-4-Amine
The pyrimidine core is synthesized via a two-step protocol:
Step 1: Thiourea Cyclization
A mixture of methyl thiourea (1.2 equiv) and ethyl 3-bromoacetoacetate (1.0 equiv) undergoes cyclization in refluxing ethanol with catalytic HCl, yielding 2-(methylsulfanyl)pyrimidin-4-ol. This intermediate is brominated using PBr₃ in dichloromethane at 0°C to afford 5-bromo-2-(methylsulfanyl)pyrimidin-4-ol.
Step 2: Amination via Buchwald-Hartwig Coupling
The hydroxyl group is replaced with an amine using a Pd(OAc)₂/Xantphos catalyst system. Reaction with ammonium chloride (2.0 equiv) in the presence of Cs₂CO₃ (3.0 equiv) in dioxane at 110°C for 12 hours provides 5-bromo-2-(methylsulfanyl)pyrimidin-4-amine in 78% yield.
Construction of the 1,4-Diazepane Ring
Ring-Closing Metathesis (RCM) Strategy
A linear diamine precursor, N-Boc-1,5-diaminopentane , is subjected to RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. The reaction forms the seven-membered ring with >90% conversion, followed by Boc deprotection with TFA to yield 1,4-diazepane.
Alternative Cyclization via Condensation
A one-pot condensation of 1,2-dibromoethane (1.1 equiv) with 1,3-diaminopropane (1.0 equiv) in acetonitrile at 80°C for 6 hours generates the diazepane ring. This method avoids transition-metal catalysts but requires careful stoichiometric control to prevent oligomerization.
Coupling of Pyrimidine and Diazepane Moieties
Pd-Catalyzed C–N Cross-Coupling
The pyrimidine intermediate (1.0 equiv) reacts with 1,4-diazepane (1.2 equiv) under Pd₂(dba)₃ catalysis (2 mol%) with Xantphos (4 mol%) as the ligand. The reaction proceeds in toluene at 100°C for 24 hours, achieving 85% yield. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 85% |
This method ensures regioselective coupling at the C4 position of the pyrimidine ring.
Sulfonylation of the Diazepane Nitrogen
Reaction with Cyclopropanesulfonyl Chloride
The secondary amine in 1,4-diazepane undergoes sulfonylation using cyclopropanesulfonyl chloride (1.5 equiv) in the presence of Et₃N (2.0 equiv) in dichloromethane at 0°C. The reaction is complete within 2 hours, yielding the sulfonylated product with >95% purity.
Optimization Insights :
-
Lower temperatures (0–5°C) minimize side reactions such as over-sulfonylation.
-
Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The final compound exhibits the following properties:
| Analytical Method | Data |
|---|---|
| HRMS | m/z 449.0321 [M+H]⁺ (calc. 449.0325) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 3.85–3.78 (m, 4H, diazepane-H), 2.58 (s, 3H, SCH₃), 1.45–1.40 (m, 1H, cyclopropane-H) |
| IR | 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (C–N) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The bromine atom can be replaced through reduction reactions.
Substitution: The bromine on the pyrimidine ring can be substituted by various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium-catalyzed hydrogenation, lithium aluminum hydride.
Nucleophiles: Alkoxide ions, amines.
Major Products
Oxidized products include the sulfoxide and sulfone derivatives.
Reduction products include compounds where the bromine is replaced with hydrogen.
Substitution products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Scientific Research Applications
The compound has applications in multiple research fields, including:
Chemistry: Utilized as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antibacterial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane depends on its target application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methylsulfanyl groups can modulate its binding affinity and specificity, while the diazepane ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrimidine-Diazepane Analogues
Key Observations :
- Substituent Diversity: The target compound’s methylsulfanyl group (SCH₃) contrasts with the morpholinyl () and spirocyclic () groups in analogues.
- Diazepane Functionalization : The cyclopropanesulfonyl group introduces conformational rigidity and electron-withdrawing effects, differing from the trimethylbenzenesulfonamide () and methoxy-spiro () groups. This may influence binding to sulfonyl-sensitive targets like kinases or proteases .
Diazepane Derivatives with Alternative Core Structures
Table 2: Comparison with Non-Pyrimidine Diazepanes
Key Observations :
- Core Flexibility : Replacement of the pyrimidine ring with pyridine () or thiolan () alters hydrogen-bonding capacity. Pyrimidines, with two nitrogen atoms, are more likely to engage in π-π stacking or base-pairing interactions in biological systems .
- Sulfonyl Group Impact : The cyclopropanesulfonyl group in the target compound and ’s analogue offers steric constraints absent in bulkier substituents like 4-pentylphenylsulfonyl (). This could modulate selectivity in enzyme inhibition .
Research Findings and Implications
- Synthetic Challenges : Cyclopropane rings (as in the target compound) are prone to ring-opening under acidic conditions, necessitating careful optimization of reaction parameters .
- Biological Relevance : Bromine’s electronegativity and van der Waals radius may enhance binding to hydrophobic pockets in proteins, as seen in kinase inhibitors .
- Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving conformational details of such compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrimidine ring substituted with a bromine and a methylsulfanyl group, linked to a diazepane moiety with a cyclopropanesulfonyl substituent. The structural formula can be represented as follows:
Research indicates that compounds containing pyrimidine and diazepane structures may exhibit significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, this compound is believed to inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| MV4-11 (Acute Myeloid Leukemia) | <0.5 | MTT Proliferation Assay |
| PC3 (Prostate Cancer) | 1.4 | Cytotoxicity Assay |
| A549 (Lung Cancer) | <2.0 | Cell Viability Assay |
These results indicate that the compound has potent antiproliferative activity, particularly against hematological malignancies.
Mechanistic Insights
The mechanism of action involves the inhibition of CDK activity, which is critical for the transition between different phases of the cell cycle. By inhibiting CDK4 and CDK6, the compound effectively halts the progression of cancer cells through the cell cycle, leading to apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Case Study 1: Acute Myeloid Leukemia
- Objective: Evaluate the effect on MV4-11 cells.
- Findings: Treatment with the compound at concentrations up to 2.5 μM resulted in significant apoptosis after 24 hours, as evidenced by flow cytometry assays.
-
Case Study 2: Prostate Cancer
- Objective: Assess cytotoxicity in PC3 cells.
- Findings: The compound demonstrated an IC50 value of 1.4 μM, indicating substantial cytotoxicity compared to control groups.
Q & A
Q. What are the critical steps for synthesizing 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sequential functionalization of the diazepane core. Key steps include:
- Step 1 : Bromination at the 5-position of the pyrimidine ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination .
- Step 2 : Introduction of the methylsulfanyl group via nucleophilic substitution with methylthiolate, requiring anhydrous conditions to prevent hydrolysis .
- Step 3 : Cyclopropanesulfonylation of the diazepane nitrogen using cyclopropanesulfonyl chloride in the presence of a base like triethylamine .
- Purity Control : Use HPLC with a C18 column (ACN/water gradient) and confirm structural integrity via H/C NMR, focusing on sulfonyl proton shifts (~3.5–4.0 ppm) and pyrimidine carbon signals (~150–160 ppm) .
Q. How can researchers validate the structural conformation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, particularly the orientation of the cyclopropane ring relative to the diazepane core .
- Spectroscopic Cross-Validation : Compare experimental IR spectra (e.g., sulfonyl S=O stretches at ~1150–1300 cm) with computational predictions using density functional theory (DFT) .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, optimize the sulfonylation step by varying triethylamine concentration (0.5–2.0 eq.) and reaction time (2–24 hrs) .
- High-Throughput Screening : Employ automated platforms to test 50–100 conditions in parallel, focusing on solvent systems (e.g., THF vs. DCM) and temperature gradients .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to potential targets (e.g., kinase enzymes). Focus on the pyrimidine ring’s role in π-π stacking and sulfonyl groups in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, monitoring RMSD values (<2.0 Å indicates stable binding) .
Q. What analytical approaches resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
- Methodological Answer :
- LC-MS/MS : Identify byproducts via fragmentation patterns. For instance, a common side product (mass ~m/z 450) may arise from cyclopropane ring opening under acidic conditions .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., suggests proton transfer is rate-limiting in sulfonylation) .
Application-Oriented Questions
Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?
- Methodological Answer :
- Analog Synthesis : Replace the cyclopropanesulfonyl group with alternative sulfonamides (e.g., phenylsulfonyl) and test inhibitory activity against cancer cell lines (e.g., IC assays in HepG2) .
- Pharmacophore Mapping : Use MOE or Phase to identify critical moieties (e.g., bromine’s role in hydrophobic interactions) .
Q. What strategies mitigate stability issues during in vitro assays?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light) and monitor degradation via UPLC. Add antioxidants (e.g., BHT) if oxidation is observed .
- Cryopreservation : Store at -80°C in DMSO with desiccants to prevent hydrolysis of the methylsulfanyl group .
Data Analysis and Reporting
Q. How should researchers statistically analyze biological assay data for this compound?
- Methodological Answer :
- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC and Hill coefficients .
- ANOVA with Tukey’s Test : Compare treatment groups in cytotoxicity assays (e.g., p < 0.05 for significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
